

Sivopixant solubility and stability in laboratory buffers

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Compound of Interest

Compound Name: Sivopixant

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Technical Support Center: Sivopixant

This technical support center provides guidance on the solubility and stability of **Sivopixant** in common laboratory buffers for research and development purposes.

Frequently Asked Questions (FAQs)

Q1: What is **Sivopixant**?

A1: **Sivopixant** is a potent and selective antagonist of the P2X3 receptor.[1][2][3] It is an oral drug candidate that has been investigated for the treatment of refractory or unexplained chronic cough.[3][4][5] Chemically, it is a synthetic organic compound with the molecular formula C₂₅H₂₂ClN₅O₅ and a molecular weight of 507.93 g/mol.[2][6]

Q2: What is the physical appearance of **Sivopixant**?

A2: **Sivopixant** is a solid, white to off-white powder.[2]

Q3: What is the mechanism of action of **Sivopixant**?

A3: **Sivopixant** selectively targets and blocks the P2X3 receptor, which is an ion channel activated by extracellular adenosine triphosphate (ATP).[1][7][8] In the context of chronic cough, the binding of ATP to P2X3 receptors on sensory nerve fibers in the airways is thought to trigger the cough reflex.[4][9] By antagonizing this receptor, **Sivopixant** can reduce the hypersensitization of these neurons and thereby lessen the urge to cough.[1][3]

Solubility Data

The solubility of **Sivopixant** can be influenced by the pH and composition of the buffer. The following table provides representative solubility data for **Sivopixant** in common laboratory buffers at room temperature (25°C).

Buffer System	pH	Sivopixant Solubility (µg/mL)
Phosphate Buffer	6.0	50
Phosphate Buffer	7.4	150
Phosphate Buffer	8.0	250
Acetate Buffer	4.0	25
Acetate Buffer	5.0	40
Tris Buffer	7.4	145
Tris Buffer	8.5	260

Note: These are representative data. Actual solubility should be determined experimentally.

Stability Profile

The stability of **Sivopixant** in solution is critical for ensuring the accuracy of experimental results. The following table summarizes the stability of **Sivopixant** in a phosphate buffer at pH 7.4 over time at different storage temperatures.

Storage Temperature	Time Point	Percent Remaining
4°C	24 hours	>99%
4°C	7 days	98%
25°C (Room Temp)	24 hours	97%
25°C (Room Temp)	7 days	91%
40°C	24 hours	92%
40°C	7 days	83%

Note: These are representative data. Stability may vary depending on the specific buffer and storage conditions. It is recommended to use freshly prepared solutions whenever possible.

Experimental Protocols

Protocol for Determining Aqueous Solubility of Sivopixant

This protocol is based on the shake-flask method, a standard approach for determining equilibrium solubility.[\[10\]](#)

- **Preparation of Buffers:** Prepare a series of buffers (e.g., phosphate, acetate) at the desired pH values (e.g., 4.0, 5.0, 6.0, 7.4, 8.0).[\[11\]](#) Ensure the pH is accurately measured with a calibrated pH meter.[\[11\]](#)
- **Sample Preparation:** Add an excess amount of **Sivopixant** powder to a known volume of each buffer in a sealed container (e.g., glass vial). The presence of undissolved solid is necessary to ensure saturation.[\[10\]](#)
- **Equilibration:** Agitate the samples at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a predetermined period (e.g., 24 to 48 hours) to reach equilibrium.[\[10\]](#)
- **Sample Separation:** After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration of the supernatant through a chemically inert filter (e.g., 0.22 µm PVDF).

- **Quantification:** Accurately dilute the clear filtrate with a suitable solvent and quantify the concentration of **Sivopixant** using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Data Analysis:** The determined concentration represents the equilibrium solubility of **Sivopixant** in that specific buffer at the tested temperature.

Protocol for Assessing the Stability of Sivopixant in Aqueous Buffers

This protocol outlines a method to evaluate the chemical stability of **Sivopixant** in solution over time.[\[12\]](#)

- **Preparation of Stock Solution:** Prepare a stock solution of **Sivopixant** in a suitable solvent (e.g., DMSO) at a known concentration.[\[2\]](#)
- **Preparation of Test Solutions:** Dilute the stock solution with the desired buffers to achieve the final target concentration for the stability study.
- **Storage Conditions:** Aliquot the test solutions into sealed, light-protected containers and store them under various conditions (e.g., refrigerated at 4°C, room temperature at 25°C, and accelerated at 40°C).[\[13\]](#)
- **Time Points:** At specified time intervals (e.g., 0, 4, 8, 24 hours, and 2, 4, 7 days), withdraw an aliquot from each storage condition.[\[12\]](#)
- **Analysis:** Immediately analyze the samples using a validated, stability-indicating HPLC method to determine the concentration of **Sivopixant** remaining. The method should also be able to detect any potential degradation products.
- **Data Reporting:** Express the stability as the percentage of the initial concentration of **Sivopixant** remaining at each time point.

Troubleshooting Guide

Q: My **Sivopixant** solution appears cloudy or has precipitated. What should I do?

A: This indicates that the solubility of **Sivopixant** has been exceeded in the chosen buffer system. You can try the following:

- Gently warm the solution or use sonication to aid dissolution, but be mindful of potential degradation at higher temperatures.[\[2\]](#)
- Adjust the pH of the buffer, as **Sivopixant**'s solubility is likely pH-dependent.
- Consider adding a small percentage of an organic co-solvent like DMSO, but be aware that this can affect biological assays.

Q: I am seeing a high degree of variability in my solubility measurements. What could be the cause?

A: Variability can arise from several factors:

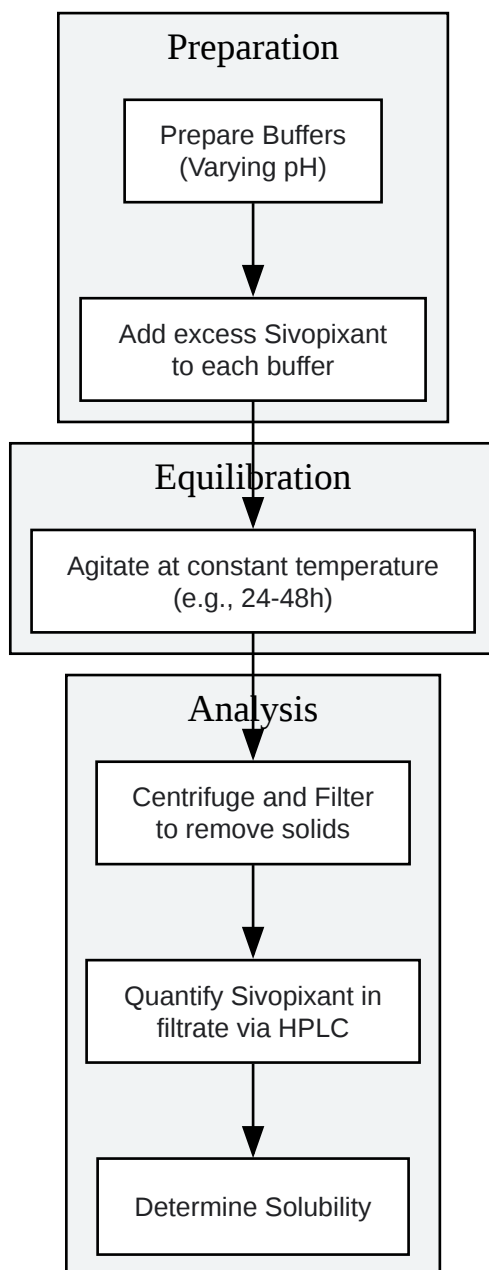
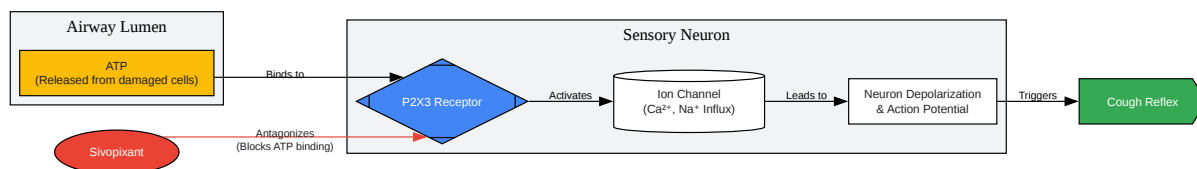
- Insufficient Equilibration Time: Ensure that the solution has reached equilibrium. You can test this by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until the concentration stabilizes.[\[11\]](#)
- Temperature Fluctuations: Maintain a constant and controlled temperature during the experiment.[\[10\]](#)
- Inaccurate pH Measurement: Calibrate your pH meter before preparing buffers.
- Adsorption to Surfaces: **Sivopixant** may adsorb to plasticware or filters. Using low-binding materials can help mitigate this.

Q: How can I tell if **Sivopixant** is degrading in my buffer during the experiment?

A: A stability-indicating analytical method, such as HPLC, is essential. Degradation can be identified by:

- A decrease in the peak area corresponding to **Sivopixant** over time.
- The appearance of new peaks in the chromatogram, which may represent degradation products. It is crucial to perform stress testing (e.g., exposure to acid, base, heat, light, and oxidation) to understand potential degradation pathways.

Visualizations



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